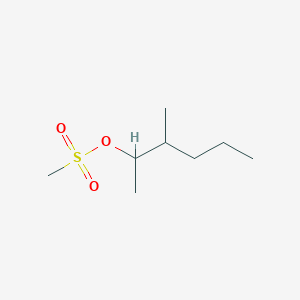
3-Methylhexan-2-yl Methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylhexan-2-yl Methanesulfonate is a chemical compound used as an intermediate in various synthetic processes. It is particularly notable for its role in the synthesis of 3-Methyl-2-hexanamine, which is further utilized in the production of compounds like Plumbagin-d3, known for its apoptosis-inducing properties in cancer cells .
Métodos De Preparación
The synthesis of 3-Methylhexan-2-yl Methanesulfonate typically involves the reaction of 3-Methylhexan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-Methylhexan-2-ol+Methanesulfonyl chloride→3-Methylhexan-2-yl Methanesulfonate+HCl
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
3-Methylhexan-2-yl Methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and amines.
Reduction Reactions: The compound can be reduced to 3-Methylhexan-2-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form 3-Methylhexan-2-ol and methanesulfonic acid.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-Methylhexan-2-yl Methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is involved in the synthesis of biologically active molecules like Plumbagin-d3, which has shown potential in inducing apoptosis in cancer cells.
Medicine: Research into its derivatives has led to the development of compounds with potential therapeutic applications, particularly in cancer treatment.
Mecanismo De Acción
The mechanism of action of 3-Methylhexan-2-yl Methanesulfonate primarily involves its role as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds.
Comparación Con Compuestos Similares
3-Methylhexan-2-yl Methanesulfonate can be compared with other methanesulfonate esters, such as:
Methyl Methanesulfonate: Known for its use as a DNA methylating agent in research.
Ethyl Methanesulfonate: Another alkylating agent used in mutagenesis studies.
Isopropyl Methanesulfonate: Used in organic synthesis for introducing isopropyl groups.
What sets this compound apart is its specific structure, which makes it a valuable intermediate in the synthesis of certain biologically active compounds .
Propiedades
Fórmula molecular |
C8H18O3S |
|---|---|
Peso molecular |
194.29 g/mol |
Nombre IUPAC |
3-methylhexan-2-yl methanesulfonate |
InChI |
InChI=1S/C8H18O3S/c1-5-6-7(2)8(3)11-12(4,9)10/h7-8H,5-6H2,1-4H3 |
Clave InChI |
YLLSGXYZJSUKAP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(C)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


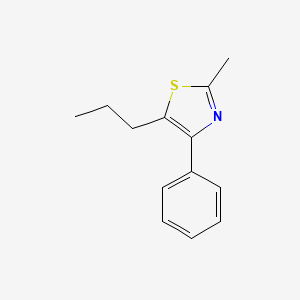
![(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate](/img/structure/B13861633.png)
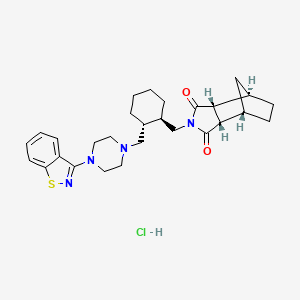
![2-[[2-(2,6-Diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid](/img/structure/B13861647.png)
![Methyl 3-{[(5-chloro-2-thienyl)-carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13861648.png)
![[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine](/img/structure/B13861653.png)
![16-undecyl-3-oxaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(26),2(17),4(15),5,7,9(28),10,12,19,21,23(27),24-dodecaene-14,18-dione](/img/structure/B13861659.png)
![[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B13861668.png)
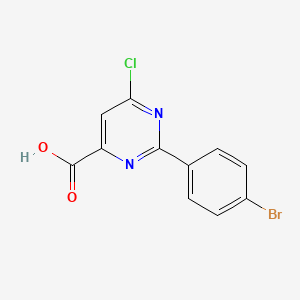
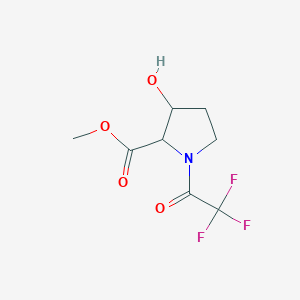
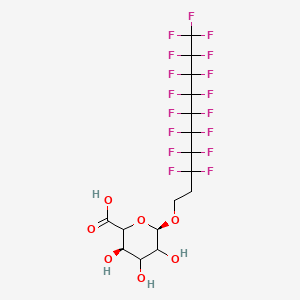
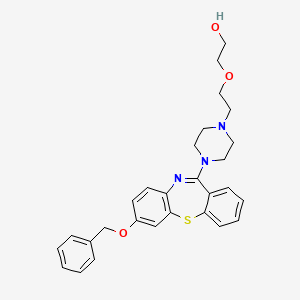
![10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine](/img/structure/B13861693.png)
![2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile](/img/structure/B13861714.png)
